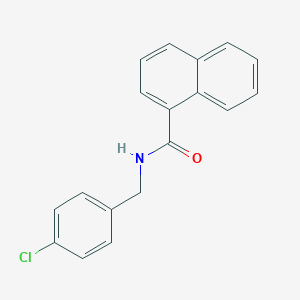![molecular formula C16H15ClN2O2S B239946 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)
2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CCT251545 and belongs to the class of cyclopenta[b]thiophene derivatives.
Wirkmechanismus
The mechanism of action of CCT251545 involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a role in the development of cancer. By inhibiting BRD4, CCT251545 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CCT251545 has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. CCT251545 has also been shown to reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CCT251545 in lab experiments is its specificity for BRD4. This allows researchers to study the effects of inhibiting BRD4 without affecting other proteins. However, one limitation of using CCT251545 is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on CCT251545. One area of interest is the development of more potent and selective BRD4 inhibitors based on the structure of CCT251545. Another area of research is the investigation of the potential use of CCT251545 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the long-term effects of CCT251545 on the human body.
In conclusion, CCT251545 is a chemical compound that has shown promise as a potential therapeutic agent for cancer and inflammation. Its mechanism of action involves the inhibition of BRD4, and it has been found to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on CCT251545 that could lead to the development of new treatments for cancer and other diseases.
Synthesemethoden
The synthesis of CCT251545 involves the reaction of 4-chlorobenzoyl chloride with 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield CCT251545. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
CCT251545 has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and pancreatic cancer. CCT251545 has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
Produktname |
2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
|---|---|
Molekularformel |
C16H15ClN2O2S |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
2-[[2-(4-chlorophenyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15ClN2O2S/c17-10-6-4-9(5-7-10)8-13(20)19-16-14(15(18)21)11-2-1-3-12(11)22-16/h4-7H,1-3,8H2,(H2,18,21)(H,19,20) |
InChI-Schlüssel |
GCSCFZPXLWCVML-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)
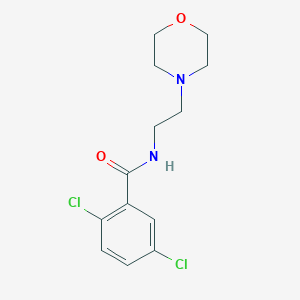
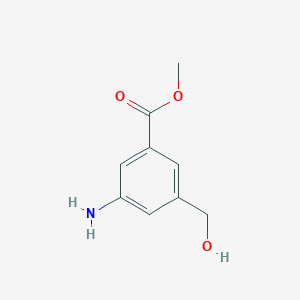
![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)

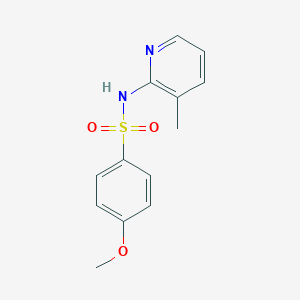
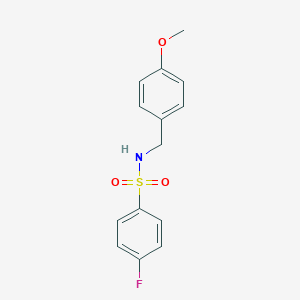
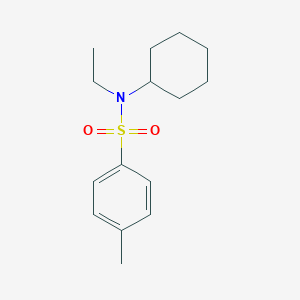
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)
